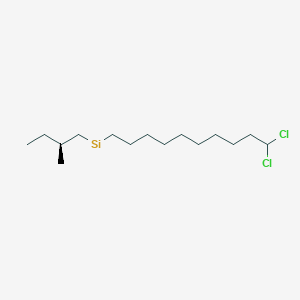
CID 136235026
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 136235026” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of CID 136235026 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of certain derivatives involves the use of organic amines, dianhydrides, and solvents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced chemical reactors and purification techniques to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: CID 136235026 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and analogs with enhanced chemical and biological properties.
Aplicaciones Científicas De Investigación
CID 136235026 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it may serve as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, in industry, it may be utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of CID 136235026 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The detailed molecular mechanisms and pathways involved are subjects of ongoing research and are documented in scientific studies .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 136235026 can be identified using chemical databases such as PubChem. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness: this compound is unique due to its specific chemical structure and the distinct properties it imparts. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H30Cl2Si |
|---|---|
Peso molecular |
309.4 g/mol |
InChI |
InChI=1S/C15H30Cl2Si/c1-3-14(2)13-18-12-10-8-6-4-5-7-9-11-15(16)17/h14-15H,3-13H2,1-2H3/t14-/m0/s1 |
Clave InChI |
CEBKMWKPNBFNHP-AWEZNQCLSA-N |
SMILES isomérico |
CC[C@H](C)C[Si]CCCCCCCCCC(Cl)Cl |
SMILES canónico |
CCC(C)C[Si]CCCCCCCCCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


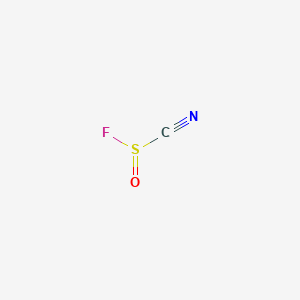

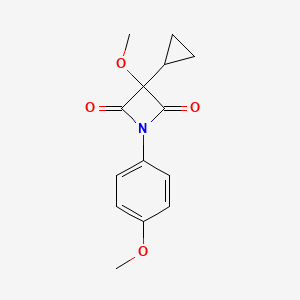
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
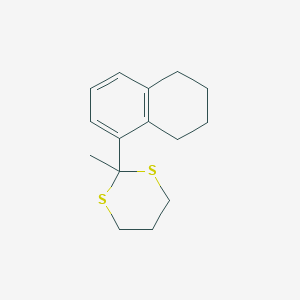
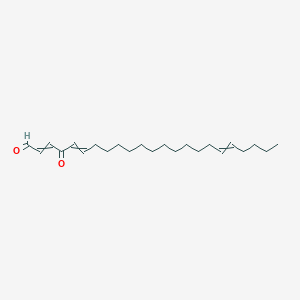
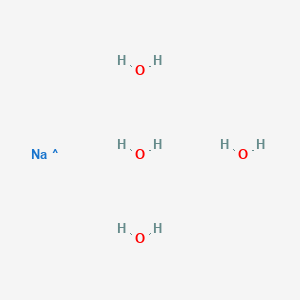
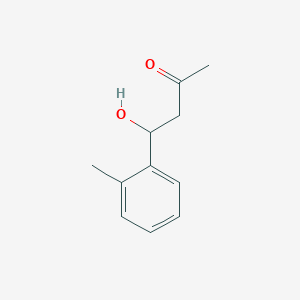

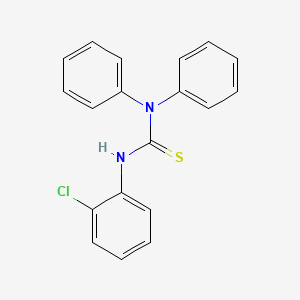
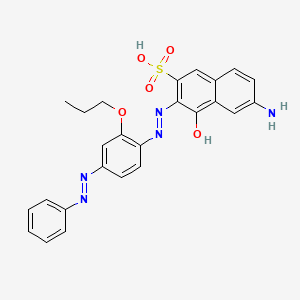
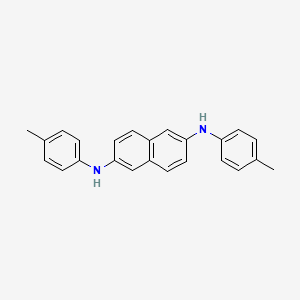
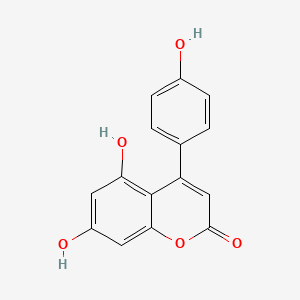
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
